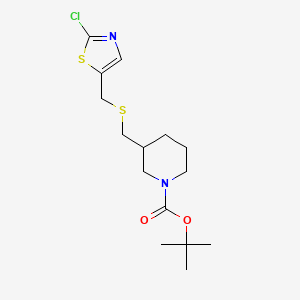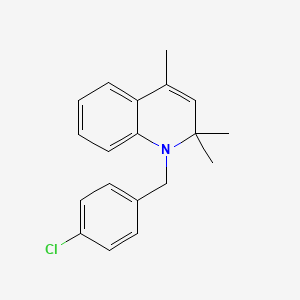
1-(4-Chlorobenzyl)-2,2,4-trimethyl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound that belongs to the class of quinolines It is characterized by the presence of a 4-chlorobenzyl group attached to a dihydroquinoline ring, which is further substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the reaction of 4-chlorobenzyl chloride with 2,2,4-trimethyl-1,2-dihydroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorobenzyl)-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorobenzyl)-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobenzyl)-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Fluorobenzyl)-2,2,4-trimethyl-1,2-dihydroquinoline
- 1-(4-Bromobenzyl)-2,2,4-trimethyl-1,2-dihydroquinoline
- 1-(4-Methylbenzyl)-2,2,4-trimethyl-1,2-dihydroquinoline
Uniqueness
1-(4-Chlorobenzyl)-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C19H20ClN |
|---|---|
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-2,2,4-trimethylquinoline |
InChI |
InChI=1S/C19H20ClN/c1-14-12-19(2,3)21(18-7-5-4-6-17(14)18)13-15-8-10-16(20)11-9-15/h4-12H,13H2,1-3H3 |
Clave InChI |
MWXKXVOHISXCLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N(C2=CC=CC=C12)CC3=CC=C(C=C3)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


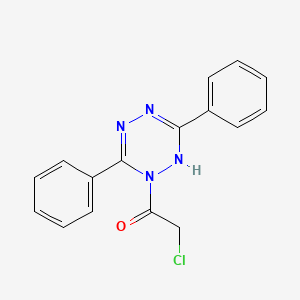
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)
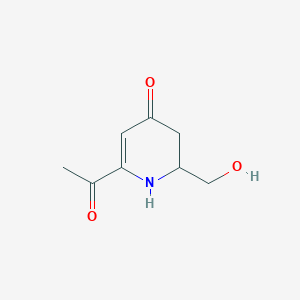
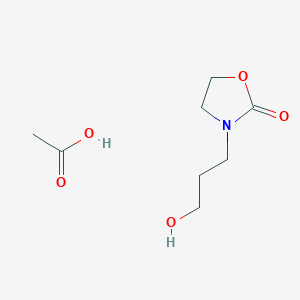
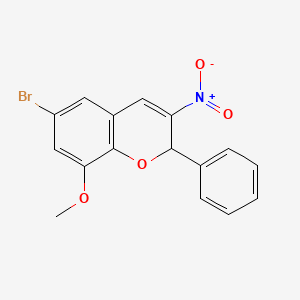
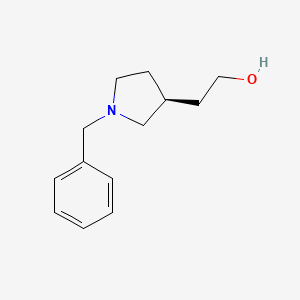
![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
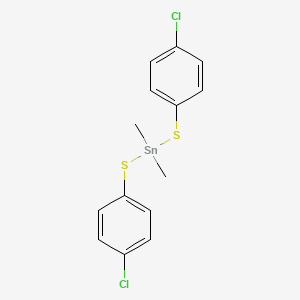
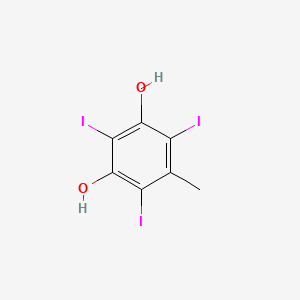
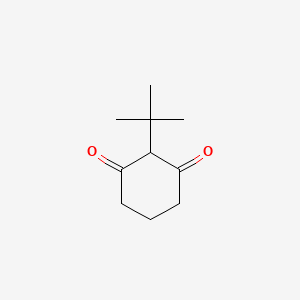
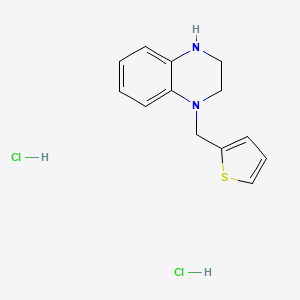
![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)

